![molecular formula C19H11Cl2N3OS B1346060 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one CAS No. 209409-98-3](/img/structure/B1346060.png)
5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one
Overview
Description
5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (hereafter referred to as DCPPP) is a synthetic heterocyclic compound with a wide range of applications in scientific research. It is used in various biochemical and physiological experiments, as well as in drug development, due to its unique properties. DCPPP is highly soluble in water and has a low melting point, making it ideal for laboratory experiments.
Scientific Research Applications
Discovery and Development of Inhibitors
- The compound is part of a class of p38α inhibitors. A study details the synthesis of this novel class, highlighting its potential in inflammation models due to excellent enzyme activity and selectivity (Duffy et al., 2011).
Chemical Synthesis and Reactions
- Research has explored various synthetic pathways and reactions involving related pyridazine derivatives. For example, one study described the synthesis of novel pyrimido and thieno derivatives, starting from similar compounds (Deeb et al., 1991).
- Another study focused on the synthesis and reactions of pyrimido[4,5-c]pyridazine and related derivatives, exploring their potential chemical transformations (Abdel Moneam, 2004).
Antimicrobial Activity
- Some studies have investigated the antimicrobial properties of compounds structurally similar to 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one. For instance, a study synthesized new pyrimidines and condensed pyrimidines, assessing their antimicrobial activity (Abdelghani et al., 2017).
Potential Applications in Other Fields
- The compound belongs to a broader category of heterocyclic compounds that have been studied for various potential applications, such as in the synthesis of dyes and as inhibitors in different chemical processes. One study focused on the inhibitory action of pyridazines, including compounds similar to the one , on the corrosion of copper in nitric acid (Zarrouk et al., 2012).
properties
IUPAC Name |
5-(2,6-dichlorophenyl)-2-phenylsulfanylpyrimido[1,6-b]pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3OS/c20-13-7-4-8-14(21)17(13)18-15-9-10-16(23-24(15)11-22-19(18)25)26-12-5-2-1-3-6-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHYFPILKEGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN3C=NC(=O)C(=C3C=C2)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175114 | |
Record name | 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one | |
CAS RN |
209409-98-3 | |
Record name | 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209409983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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